

Aprinocarsen: A Phosphorothioate Antisense Oligonucleotide Targeting Protein Kinase C- α

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

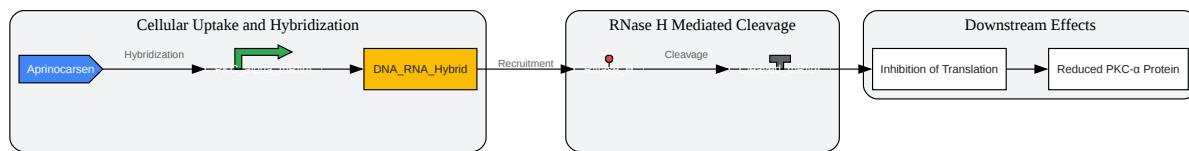
Compound Name:	Aprinocarsen
Cat. No.:	B585716

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aprinocarsen (formerly ISIS 3521 or LY900003) is a synthetic, 20-base phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC- α).^{[1][2]} PKC- α , a serine/threonine kinase, is a critical component of intracellular signaling pathways that regulate cell proliferation and differentiation.^{[3][4]} Its aberrant expression has been implicated in the tumorigenesis of various cancers.^{[5][6]} This technical guide provides a comprehensive overview of **Aprinocarsen**, including its mechanism of action, synthesis, preclinical validation, and clinical trial data. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support researchers and drug development professionals in the field of antisense therapeutics.

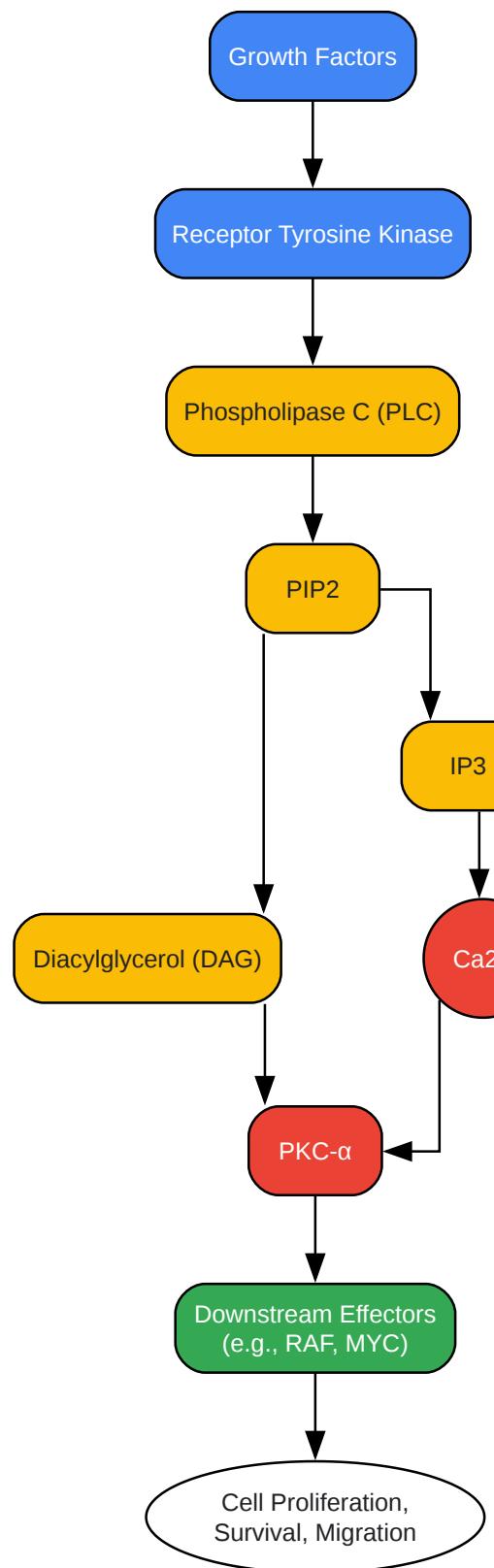

Introduction to Aprinocarsen

Aprinocarsen is a first-generation antisense oligonucleotide that represents a targeted therapeutic approach to cancer treatment.^[7] As a phosphorothioate-modified oligonucleotide, it exhibits enhanced resistance to nuclease degradation compared to unmodified DNA, a crucial feature for in vivo applications.^[8] The core of its therapeutic potential lies in its ability to specifically downregulate PKC- α , a protein often overexpressed in malignant cells.^{[4][5]}

Mechanism of Action

Aprinocarsen functions through an antisense mechanism, directly interfering with the translation of the PKC- α protein. The oligonucleotide is designed to be perfectly complementary to a sequence within the 3'-untranslated region (3'-UTR) of the human PKC- α messenger RNA (mRNA).^[3]

Upon entering the cell, **Aprinocarsen** hybridizes to its target PKC- α mRNA sequence. This DNA-RNA hybrid is recognized and cleaved by Ribonuclease H (RNase H), an endogenous enzyme that specifically degrades the RNA strand of such hybrids.^{[3][9]} The cleavage of the mRNA prevents its translation into the PKC- α protein, leading to a sequence-specific reduction in PKC- α levels.^[4]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Aprinocarsen**.

PKC- α Signaling Pathway in Cancer

PKC- α is a key regulator in various signaling pathways that are often dysregulated in cancer, including those involved in cell proliferation, survival, and migration.^{[1][10]} Its activation can lead to the downstream activation of pathways such as the JAK/STAT and PI3K/AKT pathways, promoting tumorigenesis in certain contexts.^{[1][6][11]} However, the role of PKC- α can be context-dependent, acting as a tumor suppressor in some cancer types.^{[5][10]}

[Click to download full resolution via product page](#)

Caption: Simplified PKC-α signaling pathway in cancer.

Preclinical and Clinical Data

Preclinical Evidence

In preclinical studies, **Aprinocarsen** demonstrated a dose-dependent and sequence-specific inhibition of PKC- α in various human cancer cell lines, including lung (A549) and bladder (T-24) carcinoma cells.^[4] In vivo studies using nude mice with implanted human glioblastoma (U-87) tumors showed that systemic administration of **Aprinocarsen** led to significant tumor growth delay and reduction.^[3]

Clinical Trials

Aprinocarsen has been evaluated in multiple Phase I and II clinical trials across a range of solid tumors. The following tables summarize key quantitative data from these studies.

Table 1: Phase I Clinical Trial of **Aprinocarsen** in Advanced Solid Tumors^[7]

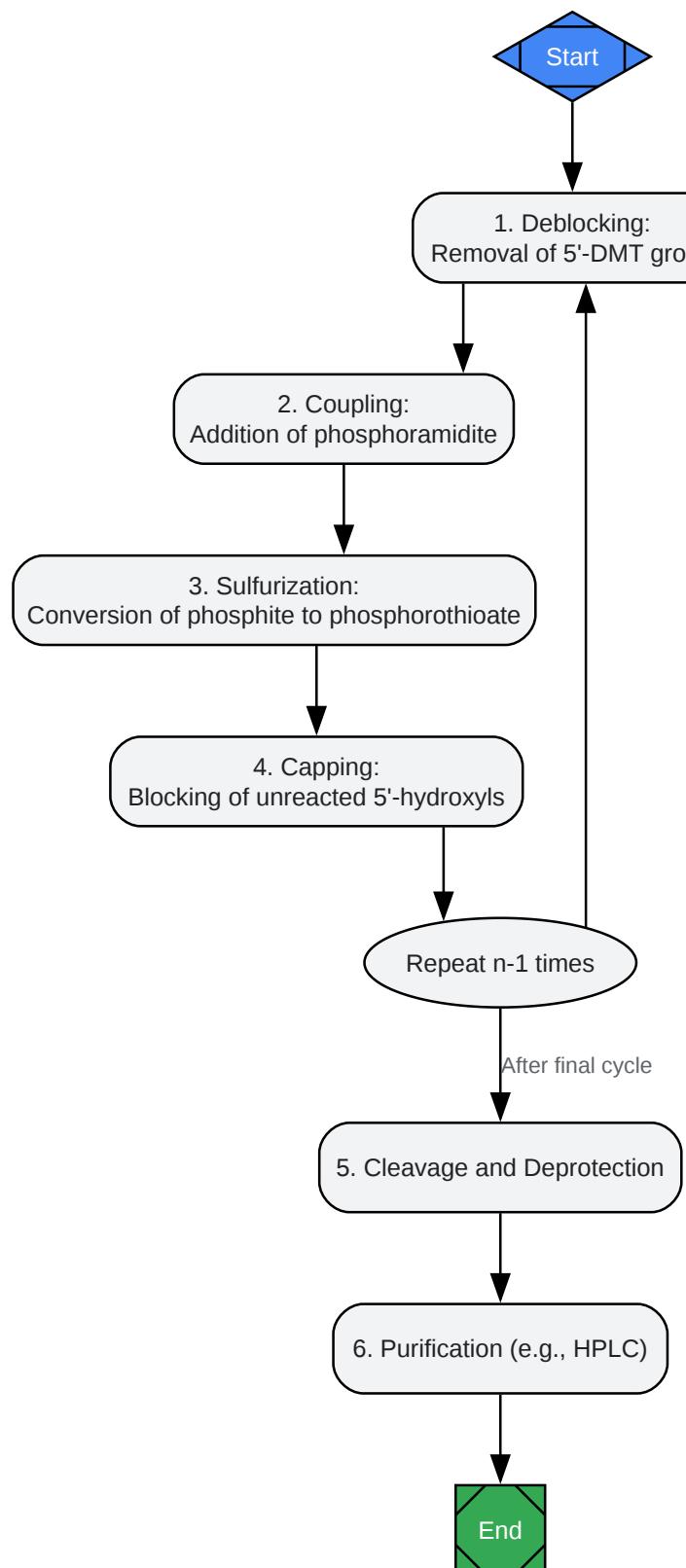
Parameter	Value
Number of Patients	14
Dose Escalation (mg/kg/24h CIV weekly)	6, 12, 18, 24
Maximum Tolerated Dose (MTD)	24 mg/kg
Grade 3 Toxicities	Neutropenia, Fever, Hemorrhage, Nausea, Chills
Grade 4 Toxicities	Transient Neutropenia (at 18 mg/kg)
Pharmacokinetics	Steady state plasma concentrations (Css) achieved within 4 hours
Pharmacodynamics	Dose-dependent increase in aPTT and complement activation

Table 2: Phase II Clinical Trial of **Aprinocarsen** in Recurrent High-Grade Glioma^{[4][12]}

Parameter	Value
Number of Patients	21
Dosage	2.0 mg/kg/day continuous IV infusion for 21 days per month
Median Age (years)	46 (range: 28-68)
Median Karnofsky Performance Status	80 (range: 60-100)
Tumor Histologies	Glioblastoma multiforme (n=16), Anaplastic oligodendrogloma (n=4), Anaplastic astrocytoma (n=1)
Tumor Response	No objective responses observed
Median Time to Progression	36 days
Median Survival	3.4 months
Grade 3/4 Toxicities	Thrombocytopenia (n=3), Elevated AST (n=1)
Mean Plasma Concentration (µg/ml)	1.06 (range: 0.34-6.08)

Table 3: Phase II Clinical Trial of **Aprinocarsen** in Advanced Ovarian Carcinoma[13]

Parameter	Value
Number of Patients	36
Dosage	2 mg/kg/day continuous IV infusion for 21 days
Patient Population	Platinum-sensitive (n=12), Platinum-resistant (n=24)
Tumor Response (Platinum-sensitive)	No objective responses
Tumor Response (Platinum-resistant)	1 patient with stable disease for 8 months
Conclusion	No significant single-agent activity


Table 4: Phase II Clinical Trial of **Aprinocarsen** in Advanced Non-Small Cell Lung Cancer (NSCLC)[2][14]

Parameter	Combination with Gemcitabine + Carboplatin	Combination with Gemcitabine + Cisplatin
Number of Patients	36	18 (9 experimental, 9 control)
Dosage	2 mg/kg/day continuous IV infusion for 14 days	2 mg/kg/day continuous IV infusion for 14 days
Partial Response Rate	25%	16.7% (experimental arm) vs 44.4% (control arm)
Median Overall Survival	8.3 months	Not reported
Median Progression-Free Survival	5.7 months	Not reported
Major Grade 3/4 Toxicities	Thrombocytopenia (78%), Neutropenia (50%)	Thrombocytopenia (87.5% experimental vs 33.3% control)
Conclusion	Moderate activity with significant hematologic toxicity. Study terminated early.	No advantage observed with the addition of Aprinocarsen.

Experimental Protocols

Synthesis and Purification of Aprinocarsen (General Protocol)

Phosphorothioate oligonucleotides like **Aprinocarsen** are typically synthesized using automated solid-phase phosphoramidite chemistry.[8][15][16]

[Click to download full resolution via product page](#)**Caption:** Solid-phase synthesis workflow for phosphorothioate oligonucleotides.

Methodology:

- Solid Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).
- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid.
- Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.
- Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester using a sulfurizing agent.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- Iteration: Steps 2-5 are repeated until the desired oligonucleotide sequence is assembled.
- Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
- Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC).

Quantification of PKC- α Protein Expression by Western Blot

Methodology:[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PKC- α .
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: The intensity of the PKC- α band is quantified and normalized to a loading control (e.g., β -actin or GAPDH).

RNase H Cleavage Assay

Methodology:[9][20][21][22]

- Substrate Preparation: A radiolabeled or fluorescently tagged RNA transcript containing the target sequence for the antisense oligonucleotide is synthesized.
- Hybridization: The labeled RNA is incubated with the antisense oligonucleotide to allow for the formation of a DNA-RNA hybrid.
- Enzyme Reaction: Recombinant RNase H is added to the reaction mixture, and the reaction is incubated at 37°C.
- Reaction Quenching: The reaction is stopped by the addition of a chelating agent (e.g., EDTA).
- Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

- **Visualization:** The cleavage products are visualized by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates RNase H-mediated cleavage.

Conclusion

Aprinocarsen, a phosphorothioate antisense oligonucleotide targeting PKC- α , represents a pioneering effort in the development of targeted cancer therapies. While preclinical studies showed promising results, clinical trials in various solid tumors have demonstrated limited single-agent efficacy and, in some combination regimens, significant toxicity.[2][4][13] The data gathered from the development of **Aprinocarsen** have provided valuable insights into the challenges and opportunities in the field of antisense therapeutics. Further research may explore its potential in combination with other agents or in patient populations with specific molecular profiles that indicate a dependency on PKC- α signaling.[13] The detailed methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of oligonucleotide-based drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deciphering the Role and Signaling Pathways of PKC α in Luminal A Breast Cancer Cells - ProQuest [proquest.com]
- 2. Phase II study of PKC-alpha antisense oligonucleotide aprinocarsen in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C- α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein Kinase C alpha (PKC α) dependent signaling mediates endometrial cancer cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 10. The Complexities of PKC α Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the Role and Signaling Pathways of PKC α in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized phase II evaluation of aprinocarsen in combination with gemcitabine and cisplatin for patients with advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. PKC-alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Aprinocarsen: A Phosphorothioate Antisense Oligonucleotide Targeting Protein Kinase C- α]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585716#aprinocarsen-as-a-phosphorothioate-antisense-oligonucleotide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com